(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Description
(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, dichlorobenzene, and a piperidinylsulfonylbenzoate moiety. Its multifaceted nature makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
(4-nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-15-11-16(20)17(29(26,27)21-8-2-1-3-9-21)10-14(15)18(23)28-13-6-4-12(5-7-13)22(24)25/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXZMBDXORWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of phenol to form 4-nitrophenol, followed by chlorination to introduce dichloro groups. The piperidinylsulfonylbenzoate moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recovery, and purification processes ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a precursor for developing drugs targeting specific molecular pathways, particularly those involving nitrophenyl and piperidinyl groups .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the piperidinylsulfonylbenzoate moiety may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but lacks the piperidinylsulfonylbenzoate moiety.
2,4-Dichloro-5-nitropyrimidine: Shares the dichloro and nitro groups but has a different core structure.
Uniqueness
The uniqueness of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
